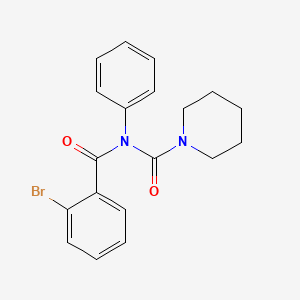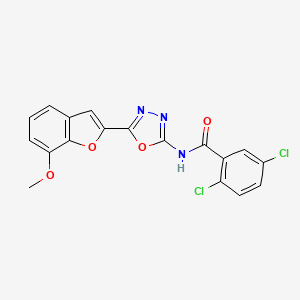
5-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for your compound, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2.Molecular Structure Analysis
The molecular structure of a compound like this would likely involve the piperidine ring attached to the isoxazole ring via a methylene (CH2) group. The benzyl group would be attached to the piperidine ring, and the methylthio group would be attached to the benzyl group.Chemical Reactions Analysis
The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Piperidine and isoxazole rings can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the reactions of this particular compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms.Scientific Research Applications
Synthesis of Novel Compounds : Research by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds, including ones similar to the specified chemical, for potential anti-inflammatory and analgesic applications. These compounds were synthesized through a series of chemical reactions and showed promising activity in inhibiting COX-2, a key enzyme in the inflammatory process (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies : A study by Shim et al. (2002) investigated a molecule structurally similar to the one , focusing on its interaction with the CB1 cannabinoid receptor. This research provides insights into the molecular interactions and conformations important for receptor binding (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Structure-Activity Relationships : The work of Lan et al. (1999) delved into the structure-activity relationships of pyrazole derivatives, including compounds akin to the one specified, as cannabinoid receptor antagonists. This study helps understand the structural requirements for potent and selective receptor antagonistic activity (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).
Microwave-Assisted Synthesis : Research by Sharma et al. (2013) demonstrated the use of microwave-assisted techniques for the synthesis of novel compounds, including carboxamide derivatives related to the chemical . This highlights a modern approach to synthesizing such compounds efficiently (Sharma, Kaur, Sirohi, & Kishore, 2013).
Metabolism and Disposition Studies : A study by Renzulli et al. (2011) focused on a related compound, exploring its metabolism and disposition in humans, particularly its potential as an orexin receptor antagonist for treating insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Synthesis of 3-Methylisoxazole-5-Carboxamides : Martins et al. (2002) reported on the synthesis of 3-methylisoxazole-5-carboxamides, contributing to the knowledge base around the synthesis of such compounds and potentially opening avenues for further research on similar chemicals (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks.
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials.
Please note that this is a general analysis based on the components of the compound you mentioned. For a more accurate and detailed analysis, more specific information about the compound would be needed. If you have more details or if the compound is part of a larger class of compounds, feel free to provide more information!
properties
IUPAC Name |
5-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-17(12-21-24-14)19(23)20-11-15-7-9-22(10-8-15)13-16-5-3-4-6-18(16)25-2/h3-6,12,15H,7-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHAXIBVPGHUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626226.png)




![Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone](/img/structure/B2626235.png)
![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)




![4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2626244.png)